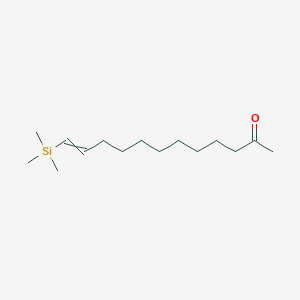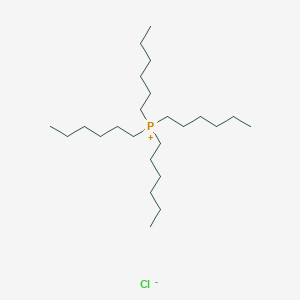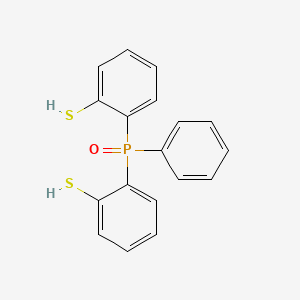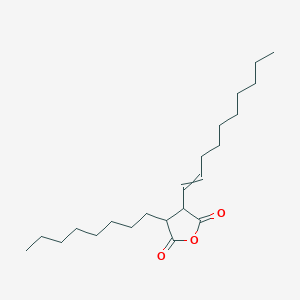![molecular formula C14H22 B14305231 5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene CAS No. 112498-98-3](/img/structure/B14305231.png)
5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene is a unique organic compound characterized by its spirocyclic structure. This compound contains a cyclopropyl group and a butyl group attached to a heptene ring, forming a spiro linkage. The spirocyclic structure is known for its rigidity and unique chemical properties, making it an interesting subject for research in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene involves several steps, typically starting with the formation of the cyclopropyl group. One common method is the Corey–Chaykovsky reaction, which involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide to produce spiro[cyclopropane-1,9′-fluorene] with a yield of 70% . The cyclopropyl group can then be further modified to introduce the butyl and heptene groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the cyclopropyl and butyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural properties.
Industry: Utilized in the development of new materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating specific pathways. The rigidity of the spiro structure also contributes to its stability and specificity in binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: Known for their biological activities, including diuretic and antiandrogenic properties.
7-methyl-5,6-diazaspiro[2.4]hept-6-en-4-one: Synthesized through degage cyclization and known for its unique chemical properties.
Uniqueness
5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene stands out due to its specific combination of a butyl group, cyclopropyl group, and spirocyclic heptene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
112498-98-3 |
|---|---|
Formule moléculaire |
C14H22 |
Poids moléculaire |
190.32 g/mol |
Nom IUPAC |
6-butyl-7-cyclopropylspiro[2.4]hept-6-ene |
InChI |
InChI=1S/C14H22/c1-2-3-4-11-7-8-14(9-10-14)13(11)12-5-6-12/h12H,2-10H2,1H3 |
Clé InChI |
IOBYXWYGXYOCIH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C2(CC1)CC2)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B14305149.png)
![Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B14305156.png)



![10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14305173.png)
![tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane](/img/structure/B14305177.png)


![N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide](/img/structure/B14305192.png)
![N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide](/img/structure/B14305197.png)

![N-Benzyl-N-methyl-1-sulfanylidene-1-[(tributylstannyl)sulfanyl]methanamine](/img/structure/B14305226.png)

